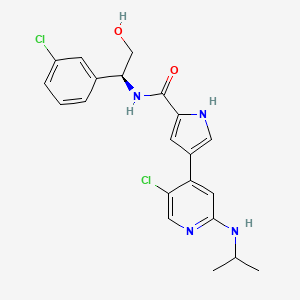

Ulixertinib

Description

Propriétés

IUPAC Name |

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERXGMCDHOLSS-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025683 | |

| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869886-67-9 | |

| Record name | Ulixertinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulixertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIXERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ulixertinib's Mechanism of Action in BRAF-Mutant Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulixertinib (BVD-523) is a first-in-class, potent, and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). In BRAF-mutant melanoma, where the MAPK/ERK signaling pathway is constitutively active, this compound acts as a critical downstream blockade. By directly targeting the terminal kinases in this cascade, this compound effectively inhibits cell proliferation, induces apoptosis, and overcomes resistance mechanisms that can develop with upstream inhibitors such as BRAF and MEK inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The MAPK Pathway in BRAF-Mutant Melanoma

The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival.[1] In a significant portion of melanomas, a mutation in the BRAF gene, most commonly the V600E substitution, leads to a constitutively active BRAF protein.[2] This aberrant activation results in persistent downstream signaling through MEK and subsequently ERK, driving uncontrolled cell proliferation and tumor growth.[1] While BRAF and MEK inhibitors have shown significant clinical benefit, acquired resistance, often through reactivation of ERK signaling, remains a major challenge.[1][3] this compound, by targeting the final kinase in this pathway, offers a promising therapeutic strategy to overcome this resistance.[3]

Core Mechanism of Action of this compound

This compound is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[4][5] Its primary mechanism involves binding to the ATP-binding pocket of ERK1/2, preventing the phosphorylation of downstream substrates essential for cell cycle progression and survival.[6]

A key characteristic of this compound's action is the paradoxical increase in ERK1/2 phosphorylation (pERK) upon treatment, while the phosphorylation of its direct downstream substrate, RSK, is inhibited.[4][7] This phenomenon is attributed to the relief of negative feedback loops. By inhibiting ERK's kinase activity, the downstream signaling that would normally suppress upstream components of the pathway is blocked, leading to increased activity of MEK and consequently, increased phosphorylation of ERK itself. However, as this compound occupies the ATP-binding site, this phosphorylated ERK remains catalytically inactive. The inhibition of RSK phosphorylation serves as a more accurate biomarker of this compound's target engagement and biological activity.[4][7]

Quantitative Analysis of this compound's Potency and Efficacy

The following tables summarize key quantitative data from preclinical studies, demonstrating the potent and specific activity of this compound in BRAF-mutant melanoma models.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target | Parameter | Value | Reference |

| ERK1 | Ki | 0.3 nM | [8] |

| ERK2 | Ki | 0.04 nM | [8] |

| ERK2 | IC50 | <0.3 nM | [6] |

Table 2: In Vitro Cellular Activity of this compound in BRAF V600E-Mutant Melanoma Cell Lines

| Cell Line | Assay | Parameter | Value | Reference |

| A375 | Proliferation | IC50 | 180 nM | [9] |

| A375 | pRSK Inhibition | IC50 | 140 nM | [9] |

| A375 | pERK Inhibition | IC50 | 4.1 µM | [9] |

| UACC-62 | Cell Cycle Arrest (G1) | Concentration-dependent | N/A | [4] |

Table 3: In Vivo Antitumor Activity of this compound in a BRAF V600E A375 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition | Survival Benefit | Reference |

| This compound | 50 mg/kg BID | Significant | - | [4] |

| This compound + Dabrafenib | N/A | Synergistic | Statistically Superior | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50).

-

Cell Seeding: BRAF-mutant melanoma cells (e.g., A375) are seeded in 384-well plates at a density of 200 cells per well and incubated overnight.[9]

-

Compound Treatment: this compound is added to the wells in a 12-point dose-response range (e.g., 0.03 nM to 30 µM).[9]

-

Incubation: The plates are incubated for 72 hours.[9]

-

Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[10]

-

Data Analysis: The luminescent signal is read on a plate reader, and the data is normalized to untreated controls to calculate IC50 values.

Western Blotting for Phosphoprotein Analysis

This technique is employed to assess the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-RSK, RSK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Model

This animal model is used to evaluate the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: A375 human melanoma cells are subcutaneously injected into the flank of immunodeficient mice (e.g., Balb/c nude mice).[2][3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 75-150 mm³).[2]

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 5, 25, 50, 100 mg/kg twice daily).[4]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[2]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is assessed by comparing tumor growth between the treated and control groups.[2]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts of this compound's mechanism of action and the workflows of key experiments.

Caption: MAPK signaling pathway in BRAF-mutant melanoma and the point of inhibition by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor this compound in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. worldwide.promega.com [worldwide.promega.com]

The Journey of BVD-523 (Ulixertinib): A Technical Guide to its Discovery and Development as a Potent ERK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a cornerstone of cellular communication, is frequently dysregulated in a vast array of human cancers. This cascade, comprising RAS, RAF, MEK, and finally ERK, plays a pivotal role in cell proliferation, differentiation, and survival. While inhibitors targeting upstream components like BRAF and MEK have shown clinical efficacy, the emergence of resistance, often through reactivation of the downstream kinase ERK, remains a significant hurdle. This has propelled the development of direct ERK inhibitors as a promising therapeutic strategy. BVD-523 (ulixertinib) has emerged as a first-in-class, potent, and selective inhibitor of ERK1 and ERK2. This technical guide provides an in-depth overview of the discovery and development of BVD-523, presenting key data, experimental methodologies, and visual representations of its mechanism and the scientific journey from laboratory to clinic.

Core Data Summary

The following tables summarize the key quantitative data that underscores the preclinical and clinical development of BVD-523.

Table 1: Preclinical Potency and Efficacy of BVD-523

| Parameter | Value | Cell Line / Assay Conditions | Source |

| Ki (ERK2) | 0.04 ± 0.02 nM | Radiometric assay | [1][2] |

| Ki (ERK1) | <0.3 nM | Recombinant ERK1 inhibition assay | [3] |

| IC50 (ERK2) | <0.3 nM | Not specified | [4] |

| Cellular p-RSK Inhibition IC50 | 140 nM | A375 melanoma cells | [4] |

| Cell Proliferation IC50 | 180 nM | A375 melanoma cells | [4] |

| In Vivo Tumor Growth Inhibition (A375 Xenograft) | 71% (50 mg/kg BID), 99% (100 mg/kg BID) | A375 human melanoma xenograft model | [1] |

| In Vivo Tumor Regression (Colo205 Xenograft) | -48.2% (50 mg/kg BID), -77.2% (75 mg/kg BID), -92.3% (100 mg/kg BID) | Colo205 human colorectal cancer xenograft model | [1] |

Table 2: Preclinical Pharmacokinetic Parameters of BVD-523

| Species | Route | Dose | Cmax | Tmax | AUC | t½ | Absolute Bioavailability | Source |

| Mouse | IV | Not Specified | - | - | - | 1.0 - 2.5 h | - | [5] |

| PO | Not Specified | - | 0.50 - 0.75 h | - | 1.0 - 2.5 h | >92% | [5][6] | |

| Rat | IV | Not Specified | - | - | - | 1.0 - 2.5 h | - | [5] |

| PO | Not Specified | - | 0.50 - 0.75 h | - | 1.0 - 2.5 h | >92% | [5][6] | |

| Dog | IV | Not Specified | - | - | - | 1.0 - 2.5 h | - | [5] |

| PO | Not Specified | - | 2 h | - | 1.0 - 2.5 h | 34% | [5][6] |

Table 3: Clinical Data from Phase I Trial (NCT01781429) of this compound

| Parameter | Finding | Population | Source |

| Recommended Phase II Dose (RP2D) | 600 mg twice daily | Patients with advanced solid tumors | [7][8][9] |

| Objective Response Rate (ORR) - Dose Escalation | 17% (3 of 18 evaluable patients) | Patients dosed at or above MTD | [7][9] |

| Objective Response Rate (ORR) - Dose Expansion | 14% (11 of 81 evaluable patients) | Patients in dose expansion cohorts | [7][9] |

| Most Common Treatment-Related Adverse Events (Any Grade) | Diarrhea (48%), Fatigue (42%), Nausea (41%), Dermatitis Acneiform (31%) | All treated patients (n=135) | [7][9][10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key aspects of BVD-523's development.

Figure 1: The MAPK/ERK Signaling Pathway and the Mechanism of Action of BVD-523.

Figure 2: Generalized Drug Development Workflow for BVD-523.

Experimental Protocols

Detailed methodologies are fundamental for the replication and extension of scientific findings. Below are protocols for key experiments cited in the development of BVD-523, compiled from available information.

Protocol 1: ERK2 Radiometric Kinase Assay for Ki Determination

This protocol outlines a method to determine the inhibitory constant (Ki) of BVD-523 against ERK2 kinase using a radiometric assay.

Materials:

-

Recombinant active ERK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

BVD-523 (this compound) at various concentrations

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl₂, 0.25 mM DTT)

-

P81 phosphocellulose paper

-

Phosphor imager

Procedure:

-

Prepare serial dilutions of BVD-523 in the kinase reaction buffer.

-

In a reaction tube, combine the recombinant ERK2 enzyme and the MBP substrate in the kinase reaction buffer.

-

Add the diluted BVD-523 or vehicle control (DMSO) to the reaction tubes and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for ERK2.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.[11][12]

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Air-dry the P81 paper and quantify the incorporated radioactivity using a phosphor imager.

-

Calculate the percentage of inhibition for each BVD-523 concentration relative to the vehicle control.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition model, taking into account the ATP concentration.

Protocol 2: Cellular Phospho-RSK (p-RSK) Inhibition Assay by Western Blot

This protocol describes the assessment of BVD-523's ability to inhibit ERK signaling in a cellular context by measuring the phosphorylation of its direct substrate, RSK.

Materials:

-

A375 human melanoma cells (or other relevant cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

BVD-523 (this compound) at various concentrations

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RSK (e.g., Ser380), anti-total RSK, and a loading control (e.g., anti-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed A375 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of BVD-523 or vehicle control for a specified duration (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-RSK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies against total RSK and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of RSK phosphorylation.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of BVD-523 in a subcutaneous xenograft model using the A375 human melanoma cell line.

Materials:

-

A375 human melanoma cells

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Matrigel (optional)

-

BVD-523 (this compound) formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Culture A375 cells to a sufficient number for implantation.

-

Harvest the cells and resuspend them in a suitable medium, such as PBS, optionally mixed with Matrigel to enhance tumor take rate.

-

Subcutaneously inject a defined number of A375 cells (e.g., 5 x 10⁶) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

-

Administer BVD-523 orally at the desired doses and schedule (e.g., 50 mg/kg twice daily). The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of general toxicity.

-

Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

-

Analyze the data to determine the effect of BVD-523 on tumor growth inhibition or regression.

Conclusion

BVD-523 (this compound) represents a significant advancement in the targeted therapy of MAPK pathway-driven cancers. Its high potency and selectivity for ERK1/2, demonstrated through rigorous preclinical evaluation, have translated into promising early clinical activity. The data and protocols presented in this guide offer a comprehensive technical overview for the scientific community, aiming to facilitate further research and development in this critical area of oncology. As clinical trials continue to mature, the full potential of BVD-523, both as a monotherapy and in combination with other agents, will be further elucidated, hopefully offering new hope for patients with cancers that have developed resistance to upstream MAPK inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Prediction of Human Pharmacokinetics of this compound, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. aacrjournals.org [aacrjournals.org]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. researchgate.net [researchgate.net]

- 10. Phase I Study of ERK1/2 Inhibitor in Advanced Solid Tumors - The ASCO Post [ascopost.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

Ulixertinib (BVD-523): A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulixertinib (also known as BVD-523) is a first-in-class, orally available, reversible, and ATP-competitive small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3][4] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[5][6] The MAPK pathway is frequently hyperactivated in a wide range of human cancers due to mutations in upstream components such as RAS and RAF.[4][7]

Targeting the upstream kinases BRAF and MEK has proven clinically effective; however, resistance often develops through mechanisms that reactivate ERK signaling.[1][4] By directly inhibiting the final node in this cascade, this compound represents a rational therapeutic strategy to overcome both primary and acquired resistance to upstream inhibitors.[1][4][8] This document provides a detailed technical overview of the target selectivity profile, mechanism of action, and key experimental methodologies used to characterize this compound.

Biochemical Potency and Selectivity

This compound is a highly potent inhibitor of ERK1 and ERK2.[9][10] Its selectivity was assessed through biochemical counter-screens against a broad panel of kinases, demonstrating a distinguished on-target profile with limited off-target inhibition.[7][8]

Potency Against Target Kinases

The inhibitory potency of this compound against its primary targets, ERK1 and ERK2, has been quantified through determination of IC50 and Ki values.

| Target | Parameter | Value (nM) | Notes |

| ERK1 | Ki | < 0.3 | ATP-competitive inhibition.[8][11] |

| ERK2 | Ki | 0.04 ± 0.02 | Determined in a Colo205 human colorectal cancer xenograft model.[11] |

| ERK2 | IC50 | < 0.3 | Potent and reversible inhibition.[9][10] |

Kinase Selectivity Panel

To establish its selectivity, this compound was tested against a panel of 75 kinases. The compound demonstrated excellent selectivity for ERK1/2.[8]

| Screening Concentration | Results |

| 2 µmol/L | Inhibited 14 of 75 kinases to greater than 50%.[8] |

| Follow-up Ki Determination | |

| Off-Target Kinases | Of the 14 kinases initially identified, 12 had a Ki of < 1 µmol/L.[8] |

| Selectivity Fold | |

| ERK2 vs. Other Kinases | >7,000-fold for all kinases tested, with the exception of ERK1 (10-fold).[8] |

Cellular Activity Profile

In cellular assays, this compound effectively inhibits the phosphorylation of downstream ERK1/2 substrates, such as RSK (ribosomal S6 kinase), and suppresses the proliferation of cancer cell lines with MAPK pathway mutations.[8][12]

| Cell Line | Genetic Background | Assay Type | IC50 (µM) |

| A375 (Melanoma) | BRAF V600E | pRSK Inhibition | 0.14[9][12] |

| A375 (Melanoma) | BRAF V600E | pRSK Inhibition | 0.031[9] |

| A375 (Melanoma) | BRAF V600E | Antiproliferation (72h) | 0.18[9][12] |

Interestingly, treatment with this compound can lead to a concentration-dependent increase in the phosphorylation of ERK1/2 itself, a phenomenon consistent with the relief of negative feedback loops upon pathway inhibition. Despite this, the phosphorylation of downstream targets like RSK1/2 remains suppressed, confirming sustained on-target inhibition of ERK kinase activity.[8]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ERK1 and ERK2 within the MAPK signaling pathway.

Detailed Experimental Protocols

The characterization of this compound's selectivity and potency relies on standardized biochemical and cellular assays.

In Vitro ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ERK2 protein.

Protocol:

-

Enzyme and Substrate Preparation : MEK-activated ERK2 protein is expressed and purified. Both enzyme and substrate solutions are prepared in an assay buffer consisting of 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[9][12]

-

Compound Plating : Test compounds, including this compound, are dispensed across a 12-point concentration range (e.g., 0.1 nM to 100 µM) into a 384-well polypropylene plate. The final DMSO concentration is maintained at 1%.[9][12]

-

Enzyme Addition and Pre-incubation : 10 µL of 1.2 nM ERK2 protein solution is added to each well. The plate is pre-incubated for 20 minutes at room temperature to allow compound binding to the enzyme.[9][12]

-

Reaction Initiation : 10 µL of a substrate solution containing 16 µM Erktide (a specific ERK substrate peptide) and 120 µM ATP is added to each well to start the kinase reaction.[9][12]

-

Reaction Progression and Quenching : The reaction proceeds for 20 minutes at room temperature and is then stopped (quenched) by adding 80 µL of 1% (v/v) formic acid.[9][12]

-

Analysis : The quenched samples are analyzed on a RapidFire Mass Spectrometry platform to measure the levels of unphosphorylated (substrate) and phosphorylated (product) Erktide, allowing for the calculation of enzyme inhibition and IC50 values.[9][12]

References

- 1. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. This compound | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biomed-valley.com [biomed-valley.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

The Role of Ulixertinib in Overcoming MAPK Inhibitor Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers. While targeted inhibitors of upstream components of this pathway, such as BRAF and MEK, have demonstrated significant clinical efficacy, the development of acquired resistance, often driven by the reactivation of ERK signaling, remains a major clinical challenge.[1][2] Ulixertinib (BVD-523), a first-in-class, potent, and selective inhibitor of ERK1/2, the terminal kinases in the MAPK cascade, represents a promising therapeutic strategy to overcome this resistance.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, preclinical and clinical evidence supporting its role in circumventing MAPK inhibitor resistance, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

Introduction: The Challenge of MAPK Inhibitor Resistance

The RAS-RAF-MEK-ERK cascade is one of the most frequently mutated signaling pathways in human cancers.[1][4] The development of selective inhibitors targeting BRAF (e.g., vemurafenib, dabrafenib) and MEK (e.g., trametinib, cobimetinib) has revolutionized the treatment of BRAF-mutant melanoma and other malignancies.[2] Combination therapy with BRAF and MEK inhibitors has further improved patient outcomes by providing a more profound and durable pathway inhibition.[1] However, the majority of patients eventually develop acquired resistance, with a median progression-free survival of approximately 12 months.[1][2]

A central mechanism underlying this resistance is the reactivation of the MAPK pathway, leading to the restoration of ERK signaling.[1][2] This can occur through various genetic and non-genetic alterations, including the development of BRAF splice variants, BRAF amplification, mutations in NRAS or MEK, and activation of bypass pathways.[2] As ERK is the final kinase in this cascade, its direct inhibition offers a logical approach to overcome resistance mechanisms that act upstream.[1][2]

This compound: Mechanism of Action

This compound (BVD-523) is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[1][3] By targeting the most distal kinase in the MAPK pathway, this compound can effectively block signaling regardless of the upstream mechanism of pathway reactivation.[2] This provides a therapeutic advantage in tumors that have developed resistance to BRAF and/or MEK inhibitors.[1][5] Preclinical studies have demonstrated that this compound potently inhibits ERK activity, leading to reduced proliferation and increased apoptosis in cancer cells with MAPK pathway mutations.[1]

Signaling Pathway Diagrams

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. aacrjournals.org [aacrjournals.org]

Ulixertinib (BVD-523): A Preclinical Technical Summary

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the preclinical data for Ulixertinib (BVD-523), a first-in-class, selective, and reversible ATP-competitive inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). This compound targets the terminal node of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in human cancers. This summary consolidates key quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanism and evaluation workflows.

Mechanism of Action and Biochemical Potency

This compound directly inhibits the kinase activity of ERK1 and ERK2, preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[1] Its action is notable in cancers harboring mutations in upstream pathway components like BRAF and RAS, where it can overcome resistance mechanisms that lead to the reactivation of ERK signaling.[1][2]

Kinase Inhibition

This compound demonstrates high potency against its targets, ERK1 and ERK2. It functions as a tight-binding inhibitor with rapid equilibrium, effectively suppressing kinase activity at nanomolar concentrations.[3]

Table 1: Biochemical Inhibition of ERK1/2 by this compound

| Target | Parameter | Value |

| ERK1 | Kᵢ | <0.3 nM[3] |

| ERK2 | Kᵢ | <0.3 nM[4] |

| ERK2 | IC₅₀ | <0.3 nM[5] |

Signaling Pathway Context

The MAPK pathway is a sequential cascade of protein kinases. This compound's inhibition of ERK1/2 at the end of this cascade provides a strategic advantage, as it can block signaling regardless of which upstream component (e.g., RAS or RAF) is mutated, a common scenario in both treatment-naïve tumors and those that have acquired resistance to BRAF or MEK inhibitors.[1]

In Vitro Preclinical Studies

This compound has been evaluated across a range of cancer cell lines, demonstrating potent inhibition of cell proliferation and downstream signaling pathways.

Cellular Activity

In cellular assays, this compound effectively inhibits the phosphorylation of the direct ERK substrate, RSK, and suppresses cancer cell proliferation, particularly in cell lines with BRAF mutations.[4][5] Treatment also leads to cell cycle arrest and induction of apoptosis, measured by enhanced caspase-3/7 activity.[6]

Table 2: In Vitro Cellular Activity of this compound in A375 Melanoma Cells (BRAFV600E)

| Assay Type | Endpoint | IC₅₀ Value | Reference |

| Functional Assay | pRSK Inhibition | 0.14 µM | [4][5] |

| Antiproliferative Assay | Cell Proliferation (72 hr) | 0.18 µM (180 nM) | [4][5] |

Experimental Protocols

This assay quantifies the direct enzymatic inhibition of ERK2.

-

Assay Buffer Preparation : An assay buffer consisting of 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS was prepared.[5][7]

-

Enzyme Preparation : 1.2 nM of MEK-activated ERK2 protein was prepared in the assay buffer. 10 µL was dispensed into each well of a 384-well polypropylene plate containing this compound at various concentrations (0.1 nM to 100 µM).[5][7]

-

Pre-incubation : The plate was pre-incubated for 20 minutes at room temperature to allow compound binding to the enzyme.[5][7]

-

Reaction Initiation : 10 µL of a substrate solution containing 16 µM Erktide peptide (IPTTPITTTYFFFK) and 120 µM ATP in assay buffer was added to each well.[5][7]

-

Reaction Incubation : The enzymatic reaction was allowed to proceed for 20 minutes at room temperature.[5][7]

-

Quenching : The reaction was stopped by adding 80 µL of 1% (v/v) formic acid.[5][7]

-

Analysis : Plates were analyzed on a RapidFire Mass Spectrometry platform to measure the levels of unphosphorylated and phosphorylated Erktide substrate, from which IC₅₀ values were calculated.[5][7]

This method assesses the effect of this compound on the growth of cancer cells.

-

Cell Culture : A375 melanoma cells were cultured in DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-Glutamine.[4][7]

-

Cell Seeding : Cells were harvested and dispensed into black, 384-well plates at a density of 200 cells per well in 40 µL of media. Plates were incubated overnight at 37°C and 5% CO₂.[4][7]

-

Compound Dosing : this compound was added directly to the cell plates using a Labcyte Echo 555 acoustic dispenser over a 12-point concentration range (0.03 nM to 30 µM). The final DMSO concentration was 0.3%.[4][5]

-

Incubation : Plates were incubated for 72 hours at 37°C.[4][5]

-

Fixing and Staining : Cells were fixed and stained by adding 20 µL of 12% formaldehyde (4% final concentration) and a 1:2000 dilution of Hoechst 33342. After a 30-minute incubation at room temperature, plates were washed with PBS.[4][5]

-

Analysis : Cell proliferation was quantified using an imaging analysis system like the Cellomics ArrayScan VTI.[5]

In Vivo Preclinical Studies

This compound demonstrates significant, dose-dependent anti-tumor activity in multiple xenograft models of human cancer.

Xenograft Model Efficacy

In mouse xenograft models using BRAFV600E-mutant cell lines, orally administered this compound led to significant tumor growth inhibition and, at higher doses, profound tumor regression.[6]

Table 3: In Vivo Efficacy of this compound in BRAFV600E Xenograft Models

| Model (Cell Line) | Dosing Regimen (Oral Gavage) | Outcome | Reference |

| Melanoma (A375) | 50 mg/kg, twice daily | Significant antitumor activity (P=0.004) | [3][6] |

| Melanoma (A375) | 100 mg/kg, twice daily | Significant antitumor activity (P<0.001) | [3][6] |

| Colorectal (Colo205) | 50 mg/kg, twice daily | -48.2% mean tumor regression | [6] |

| Colorectal (Colo205) | 75 mg/kg, twice daily | -77.2% mean tumor regression | [6] |

| Colorectal (Colo205) | 100 mg/kg, twice daily | -92.3% mean tumor regression | [6] |

Experimental Protocols

This protocol outlines the general procedure for evaluating anti-tumor efficacy in mice.

-

Cell Implantation : Human cancer cells (e.g., A375 or Colo205) are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth : Tumors are allowed to grow to a specified volume (e.g., 75-144 mm³) before the start of treatment.[6]

-

Randomization : Mice are randomized into vehicle control and treatment groups (e.g., n=10-15 per group).[3]

-

Drug Administration : this compound is administered by oral gavage at specified doses and schedules (e.g., 50 mg/kg, twice daily).[6]

-

Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 18 days).[6]

-

Endpoint Analysis : At the end of the study, tumor growth inhibition or regression is calculated relative to the vehicle control group. Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot, IHC).[3]

Pharmacokinetics and ADME

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been characterized in multiple preclinical species.

Pharmacokinetic Profile

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tₘₐₓ) reached within 0.5 to 2 hours.[8] The compound exhibits high oral bioavailability in rodents, though it is lower in dogs.[8]

Table 4: Pharmacokinetic Parameters of this compound Across Species

| Species | Route | Tₘₐₓ (h) | t½ (h) | Clearance (mL/min/kg) | Absolute Oral Bioavailability (%) |

| Mouse | IV | - | 1.0-2.5 | 6.24 | - |

| Mouse | Oral | 0.50-0.75 | 1.0-2.5 | - | >92% |

| Rat | IV | - | 1.0-2.5 | 1.67 | - |

| Rat | Oral | 0.50-0.75 | 1.0-2.5 | - | >92% |

| Dog | IV | - | 1.0-2.5 | 15.5 | - |

| Dog | Oral | 2.0 | 1.0-2.5 | - | 34% |

| Data derived from reference[8]. |

ADME Properties

In vitro studies indicate that this compound has medium permeability and is a substrate for efflux transporters. It is highly bound to plasma proteins and shows moderate to high stability in liver microsomes and hepatocytes across different species.[8][9]

Table 5: In Vitro ADME Properties of this compound

| Parameter | Model | Result | Reference |

| Permeability | Caco-2 | 2.67 x 10⁻⁶ cm/sec (Medium) | [8] |

| Efflux Substrate | Caco-2 | Yes (Efflux Ratio: 3.02) | [8] |

| Metabolic Stability | Liver Microsomes/Hepatocytes | Moderately to highly stable | [8] |

| Plasma Protein Binding | - | Highly bound | [8] |

Experimental Protocols

This protocol describes the process for determining key PK parameters.

-

Animal Dosing : Two groups of animals (e.g., mice, rats, or dogs) are used. Group 1 receives this compound intravenously (e.g., 1 mg/kg) and Group 2 receives it via oral gavage (e.g., 10 mg/kg).[9]

-

Blood Sampling : Serial blood samples are collected at specific time points post-administration (e.g., 0.12, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[9]

-

Plasma Preparation : Blood samples are processed to isolate plasma.

-

Bioanalysis : The concentration of this compound in plasma is quantified using a validated LC-MS/MS method.[1]

-

Parameter Calculation : Pharmacokinetic parameters such as Tₘₐₓ, Cₘₐₓ, AUC, half-life, clearance, and oral bioavailability are calculated using noncompartmental analysis software (e.g., Phoenix WinNonlin).[1]

Conclusion

The preclinical data for this compound (BVD-523) establish it as a highly potent and selective inhibitor of ERK1/2. It demonstrates robust activity in both in vitro and in vivo models of cancers driven by the MAPK pathway. Its efficacy in models of acquired resistance to upstream inhibitors and its favorable pharmacokinetic profile in preclinical species have supported its advancement into clinical trials.[6][8] These findings underscore the potential of direct ERK inhibition as a therapeutic strategy for a wide range of solid tumors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Preclinical assessment of this compound, a novel ERK1/2 inhibitor | ADMET and DMPK [pub.iapchem.org]

- 9. hrcak.srce.hr [hrcak.srce.hr]

Investigating the Pharmacodynamics of Ulixertinib in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth examination of the pharmacodynamics of Ulixertinib (also known as BVD-523), a first-in-class, selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). We will explore its mechanism of action, its effects on cancer cells, and the experimental protocols used to characterize its activity.

Introduction: Targeting the Terminus of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] This pathway, comprising a sequence of kinases—RAS, RAF, MEK, and ERK—is frequently hyperactivated in a wide variety of human cancers due to mutations in its components, such as BRAF and RAS.[3][4] While therapies targeting upstream components like BRAF and MEK have shown clinical success, the development of resistance, often through reactivation of the pathway, remains a significant challenge.[3][4][5]

This compound emerges as a promising therapeutic agent by targeting the final and critical node of this cascade: ERK1/2.[1][4] As the most distal master kinase in this signaling pathway, direct inhibition of ERK offers a strategy to overcome resistance mechanisms that rely on the reactivation of ERK signaling.[4] this compound is an orally available, potent, and reversible ATP-competitive inhibitor of ERK1/2, and it has demonstrated preclinical and clinical activity in various MAPK-driven tumors.[1][6][7][8][9]

Mechanism of Action of this compound

This compound functions as a highly selective, ATP-competitive inhibitor of both ERK1 (MAPK3) and ERK2 (MAPK1).[1][7][9][10] By binding to the ATP pocket of the kinases, this compound prevents their catalytic activity, thereby blocking the phosphorylation of downstream substrates.[1][10] This action effectively shuts down the signal transduction from the MAPK pathway, leading to an inhibition of ERK-dependent tumor cell proliferation and the induction of apoptosis.[1][10]

A key pharmacodynamic effect observed is the potent inhibition of the phosphorylation of downstream ERK targets, such as ribosomal S6 kinase (RSK).[2][3] Even in scenarios where a paradoxical increase in phosphorylated ERK (pERK) levels is observed due to feedback mechanisms, the sustained inhibition of pRSK confirms the effective blockade of the pathway's output.[3]

Quantitative Pharmacodynamic Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Mutation Status | Assay Type | Parameter | Value | Reference |

| Recombinant ERK1 | N/A | Kinase Assay | Ki | <0.3 nM | [3] |

| Recombinant ERK2 | N/A | Kinase Assay | IC50 | <0.3 nM | [11] |

| A375 Melanoma | BRAFV600E | Antiproliferation | IC50 | 180 nM | [11] |

| A375 Melanoma | BRAFV600E | pRSK Inhibition | IC50 | 31 nM - 140 nM | [11] |

| Colo205 Colorectal | BRAFV600E | Antiproliferation | IC50 | <2 µM | [3] |

| BT40 pLGG | BRAFV600E | Cell Viability | IC50 | Low nanomolar range | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Mutation Status | Treatment | Outcome | Reference |

| A375 Melanoma Xenograft | BRAFV600E | This compound Monotherapy | Antitumor Activity | [3] |

| Colo205 Colorectal Xenograft | BRAFV600E | This compound Monotherapy | Antitumor Activity | [3] |

| A375 Melanoma Xenograft | BRAFV600E | This compound + Dabrafenib | 100% Regression Responses | [3] |

| BT40 pLGG PDX Model | BRAFV600E | This compound Monotherapy | Slowed Tumor Growth, Increased Survival | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacodynamics. Below are protocols for key experiments.

Cell Viability / Antiproliferation Assay (Resazurin-Based)

This protocol is used to determine the concentration of this compound required to inhibit cell growth by 50% (IC50).

-

Cell Plating: Seed cancer cells (e.g., A375) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[11]

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells, typically in a volume of 100 µL, to achieve the desired final concentrations. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[11]

-

Reagent Addition: Add 20 µL of a resazurin-based solution (e.g., PrestoBlue™, alamarBlue™) to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Living cells with metabolic activity will convert the blue resazurin to the fluorescent pink resorufin.[12]

-

Data Acquisition: Measure the fluorescence or absorbance using a microplate reader (e.g., 560 nm excitation / 590 nm emission for fluorescence).

-

Analysis: After subtracting the background reading from media-only wells, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

Western Blot Analysis for MAPK Pathway Modulation

This protocol assesses how this compound affects the phosphorylation status of key proteins in the MAPK pathway.

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow until they reach 60-70% confluency.[13] Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2, 4, or 24 hours).[3]

-

Protein Extraction: Wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13][14]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14] Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-RSK, β-Actin) overnight at 4°C.[13][14]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13][14] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[15]

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the loading control (β-Actin).

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. ERK Inhibitor this compound Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. biomed-valley.com [biomed-valley.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The first-in-class ERK inhibitor this compound shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. pubcompare.ai [pubcompare.ai]

Ulixertinib's Effect on Downstream ERK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulixertinib (BVD-523) is a first-in-class, orally available, potent, and highly selective, reversible ATP-competitive inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3][4][5] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation.[5][6] Aberrant activation of the MAPK pathway is a hallmark of numerous cancers, often driven by mutations in upstream components like RAS and BRAF.[1][6] this compound offers a therapeutic strategy to target this pathway at its final node, potentially overcoming resistance mechanisms that arise from upstream inhibitors.[1][2][7] This document provides an in-depth technical overview of this compound's mechanism of action, its impact on downstream signaling, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is an ATP-competitive inhibitor of both ERK1 and ERK2.[1][8] It binds to the kinase domain of ERK, preventing the phosphorylation of its downstream substrates. A notable characteristic of this compound is its ability to inhibit the phosphorylation of target substrates despite an observed increase in the phosphorylation of ERK1/2 itself.[1][4] This paradoxical effect is a key feature of its mechanism.

Biochemical Potency and Selectivity

This compound demonstrates high potency against ERK1 and ERK2 with nanomolar to sub-nanomolar inhibitory constants. Its selectivity for ERK1/2 is significant when compared to a broad panel of other kinases.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | Metric | Value | Reference |

| ERK1 | Biochemical Assay | Ki | <0.3 nM | [1][9] |

| ERK2 | Biochemical Assay | Ki | 0.04 ± 0.02 nM | [1][8] |

| ERK2 | Biochemical Assay | IC50 | <0.3 nM | [10][11][12] |

| Panel of 75 Kinases | Biochemical Counter-Screen | Selectivity | >7,000-fold for ERK2 over most kinases | [1] |

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines with activating mutations in the MAPK pathway. It reduces the phosphorylation of downstream ERK targets, such as p90 ribosomal S6 kinase (RSK), and modulates the expression of ERK-responsive genes like dual-specificity phosphatase 6 (DUSP6).[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | Metric | Value | Reference |

| A375 | Melanoma | BRAFV600E | Antiproliferative IC50 | 180 nM | [10][13] |

| A375 | Melanoma | BRAFV600E | pRSK Inhibition IC50 | 31 nM - 140 nM | [10][11] |

| Colo205 | Colorectal Cancer | BRAFV600E | Antiproliferative IC50 | Not explicitly stated, but showed sensitivity | [1] |

| HT29 | Colorectal Cancer | BRAFV600E | Antiproliferative IC50 | Not explicitly stated, but showed sensitivity | [1] |

| MIAPaCa-2 | Pancreatic Cancer | KRASG12C | Antiproliferative IC50 | Not explicitly stated, but showed sensitivity | [1] |

| HCT116 | Colorectal Cancer | KRASG13D | Antiproliferative IC50 | Not explicitly stated, but showed sensitivity | [1] |

Downstream ERK Signaling Inhibition

This compound's inhibition of ERK1/2 kinase activity leads to the suppression of a multitude of downstream signaling events that are crucial for tumor cell growth and survival.

Caption: this compound inhibits the MAPK pathway at the terminal ERK1/2 node.

Direct Substrate Inhibition

One of the primary downstream effects of this compound is the inhibition of direct ERK substrates. A key example is p90RSK. Western blot analyses consistently show a dose-dependent decrease in the phosphorylation of RSK in various cancer cell lines treated with this compound.[1][14]

Transcriptional Regulation

ERK1/2 regulate the activity of numerous transcription factors, thereby controlling the expression of genes involved in cell cycle progression and survival. This compound treatment leads to a reduction in the protein levels of DUSP6, a transcriptional target of ERK1/2 that also acts as a negative feedback regulator of the pathway.[1] Additionally, this compound has been shown to downregulate the expression of c-Myc and N-Myc, key oncogenic transcription factors.[14]

In Vivo Antitumor Activity

Preclinical xenograft models have demonstrated the in vivo efficacy of this compound in various cancer types harboring MAPK pathway mutations.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Key Mutation(s) | Dosing Regimen | Outcome | Reference |

| A375 | Melanoma | BRAFV600E | 50, 75, 100 mg/kg BID | Dose-dependent tumor regression | [1] |

| Colo205 | Colorectal Cancer | BRAFV600E | 50, 75, 100 mg/kg BID | Dose-dependent tumor regression | [1] |

| NGP | Neuroblastoma | MYCN amplified | 50 mg/kg daily | Significant inhibition of tumor growth and increased survival | [14] |

| SK-N-BE(2) | Neuroblastoma | MYCN amplified | 50 mg/kg daily | Significant inhibition of tumor growth and increased survival | [14] |

Experimental Protocols

ERK2 Kinase Assay (RapidFire Mass Spectrometry)

This assay quantifies the enzymatic activity of ERK2 and the inhibitory potential of compounds like this compound.

Caption: Workflow for a typical in vitro ERK2 kinase inhibition assay.

Methodology:

-

Enzyme and Substrate Preparation : MEK-activated ERK2 protein is prepared in an assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% CHAPS).[10][13] A substrate solution containing a specific peptide substrate (e.g., Erktide) and ATP is also prepared.[10][13]

-

Compound Plating : this compound is serially diluted and dispensed into a 384-well plate to achieve a range of concentrations.[10]

-

Reaction Initiation : The ERK2 enzyme solution is added to the wells containing this compound and pre-incubated. The reaction is initiated by adding the substrate solution.[10][13]

-

Quenching : After a defined incubation period at room temperature, the reaction is stopped by adding a quenching solution, such as formic acid.[10][13]

-

Analysis : The levels of phosphorylated and unphosphorylated substrate are measured using RapidFire Mass Spectrometry.[10][13] The data is then used to calculate the percent inhibition and determine the IC₅₀ value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding : Cancer cells (e.g., A375 melanoma cells) are seeded into 384-well plates at a specific density (e.g., 200 cells/well) and incubated overnight.[10]

-

Compound Treatment : this compound is added to the cells over a range of concentrations.[10]

-

Incubation : The plates are incubated for a specified period (e.g., 72 hours) at 37°C.[10]

-

Cell Staining and Imaging : Cells are fixed with formaldehyde and stained with a nuclear stain like Hoechst 33342.[10] The plates are then imaged using a high-content imaging system (e.g., Cellomics ArrayScan VTI).[10]

-

Data Analysis : The number of cells in each well is quantified, and the IC₅₀ for cell proliferation is calculated.

Western Blotting for Phospho-Protein Analysis

This technique is used to measure the levels of phosphorylated ERK substrates, such as pRSK.

Methodology:

-

Cell Treatment and Lysis : Cells are treated with varying concentrations of this compound for a specified time. After treatment, cells are lysed to extract total protein.

-

Protein Quantification : The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-RSK) and a loading control (e.g., anti-GAPDH).

-

Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry : The intensity of the bands is quantified to determine the relative levels of the phosphorylated protein.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation : Human cancer cells (e.g., A375 or Colo205) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[1]

-

Tumor Growth and Randomization : Tumors are allowed to grow to a specific size, and then the mice are randomized into treatment and control groups.[1]

-

Drug Administration : this compound is administered to the treatment group, typically via oral gavage, at various doses and schedules (e.g., twice daily).[1] The control group receives a vehicle.

-

Tumor Measurement and Monitoring : Tumor volume and body weight are measured regularly throughout the study.[1]

-

Endpoint Analysis : At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Conclusion

This compound is a potent and selective ERK1/2 inhibitor that effectively abrogates downstream signaling in the MAPK pathway. Its mechanism of action, characterized by the inhibition of substrate phosphorylation despite an increase in ERK phosphorylation, distinguishes it from other MAPK pathway inhibitors. Preclinical data, both in vitro and in vivo, demonstrate its significant antitumor activity in cancers with aberrant MAPK signaling. The detailed protocols provided herein serve as a guide for the continued investigation and development of this compound and other ERK inhibitors as promising cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. Portico [access.portico.org]

- 7. biomed-valley.com [biomed-valley.com]

- 8. researchgate.net [researchgate.net]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. ERK Inhibitor this compound Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Ulixertinib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ulixertinib (also known as BVD-523), a first-in-class, potent, and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound is an investigational small molecule that targets the terminal node of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade often dysregulated in various human cancers.[1][2][3] This guide details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is an orally available, ATP-competitive, and reversible inhibitor of ERK1 and ERK2.[4][5][6] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)-4-pyridinyl]-1H-pyrrole-2-carboxamide | [4] |

| Synonyms | BVD-523, VRT752271, ERK inhibitor BVD-523 | [4][7][8] |

| Molecular Formula | C₂₁H₂₂Cl₂N₄O₂ | [4] |

| Molecular Weight | 433.33 g/mol | [6][7] |

| CAS Number | 869886-67-9 | [4][7] |

| SMILES | CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N--INVALID-LINK--C3=CC(=CC=C3)Cl)Cl | [4] |

| Appearance | White to off-white solid | [7] |

Pharmacology and Mechanism of Action

This compound is a highly selective inhibitor of ERK1 (MAPK3) and ERK2 (MAPK1).[9][10] The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1][11] In many cancers, this pathway is constitutively activated due to mutations in upstream proteins like BRAF and RAS.[11][12]

By targeting the most distal kinase in this cascade, ERK1/2, this compound offers a therapeutic strategy to potentially overcome resistance mechanisms that can develop with inhibitors targeting upstream components like BRAF or MEK.[11][13] Upon administration, this compound prevents the activation of ERK-mediated signaling, leading to the inhibition of tumor cell proliferation and survival.[1][4]

Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a central signaling pathway in oncology. This compound acts by directly inhibiting the kinase activity of ERK1 and ERK2, thereby preventing the phosphorylation of its downstream substrates, such as ribosomal S6 kinase (RSK).

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Pharmacodynamics: In Vitro Potency

This compound demonstrates potent inhibition of ERK1/2 kinase activity and downstream signaling, as well as potent anti-proliferative effects in cancer cell lines with MAPK pathway mutations.

Table 2: In Vitro Potency of this compound

| Target/Assay | Value | Cell Line/System | Reference |

| ERK1 (Ki) | <0.3 nM | Recombinant Enzyme | [13][14] |

| ERK2 (Ki) | 0.04 ± 0.02 nM | Recombinant Enzyme | [13][14][15] |

| ERK2 (IC₅₀) | <0.3 nM | Recombinant Enzyme | [7][16] |

| pRSK Inhibition (IC₅₀) | 140 nM | A375 Melanoma Cells | [16][17] |

| Cell Proliferation Inhibition (IC₅₀) | 180 nM | A375 Melanoma Cells | [16][17] |

| Cell Proliferation Inhibition (IC₅₀) | 62.7 nM | BT40 Glioma Cells | [18] |

| MAPK Reporter Assay (IC₅₀) | ~10 nM | BT40 & DKFZ-BT66 Cells | [18] |

Pharmacokinetics

Preclinical studies in animal models have characterized the pharmacokinetic profile of this compound.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Route | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Clearance (mL/min/kg) | Vss (L/kg) | Reference |

| Mouse | IV | - | 1.0 - 2.5 | - | 6.24 | 0.56 | [19][20] |

| PO | 0.50 - 0.75 | 1.0 - 2.5 | >92 | - | - | [19][20][21] | |

| Rat | IV | - | 1.0 - 2.5 | - | 1.67 | 0.36 | [19][20] |

| PO | 0.50 - 0.75 | 1.0 - 2.5 | >92 | - | - | [19][20][21] | |

| Dog | IV | - | 1.0 - 2.5 | - | 15.5 | 1.61 | [19][20] |

| PO | 2.0 | 1.0 - 2.5 | 34 | - | - | [19][20][21] |

Experimental Protocols

Detailed methodologies for key assays are crucial for reproducing and building upon existing research.

ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This protocol describes a method to determine the IC₅₀ of this compound against recombinant ERK2 enzyme.

Objective: To measure the concentration-dependent inhibition of ERK2 kinase activity by this compound.

Materials:

-

Substrate: Erktide peptide (IPTTPITTTYFFFK)[16]

-

ATP (Adenosine triphosphate)[16]

-

Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v) CHAPS[16][17]

-

This compound (test compound) dissolved in DMSO

-

384-well polypropylene plates

-

RapidFire Mass Spectrometry platform[16]

Procedure:

-

Compound Plating: Prepare a 12-point serial dilution of this compound in DMSO (e.g., from 100 µM down to 0.1 nM). Dispense the compound solutions into a 384-well plate. The final DMSO concentration in the assay should be 1%.[16][17]

-

Enzyme Preparation: Prepare a solution of 1.2 nM ERK2 protein in assay buffer.[16][17]

-

Enzyme Addition: Dispense 10 µL of the ERK2 solution into each well of the compound plate.

-

Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.[16]

-

Reaction Initiation: Prepare a substrate solution containing 16 µM Erktide and 120 µM ATP in assay buffer. Add 10 µL of this solution to each well to start the kinase reaction.[16]

-

Reaction Incubation: Incubate the plate at room temperature. The reaction is linear over time, and the IC₅₀ remains constant for incubation times ≥10 minutes.[13]

-

Detection: Analyze the plate on a RapidFire Mass Spectrometry platform to measure the levels of unphosphorylated (substrate) and phosphorylated (product) Erktide.[16]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Experimental workflow for the in vitro ERK2 kinase inhibition assay.

Cell Proliferation Assay (A375 Cell Line)

This protocol describes a method to determine the anti-proliferative activity of this compound on the BRAF V600E-mutant A375 human melanoma cell line.

Objective: To measure the IC₅₀ of this compound for inhibiting the proliferation of A375 cells.

Materials:

-

Cell Culture Medium: DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-Glutamine[16][17]

-

This compound (test compound) dissolved in DMSO

-

384-well black, clear-bottom tissue culture plates

-

Fixation and Staining Solution: 12% formaldehyde in PBS containing Hoechst 33342 dye[17]

-

Automated imaging system (e.g., Cellomics ArrayScan™ VTI)[16]

Procedure:

-

Cell Seeding: Culture A375 cells according to standard protocols. Harvest cells and dispense them into 384-well plates at a density of 200 cells per well in 40 µL of culture medium.[16][17]

-

Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.[16][17]

-

Compound Addition: Prepare a 12-point serial dilution of this compound. Add the compound solutions to the cell plates using an acoustic dispenser to achieve final concentrations ranging from, for example, 30 µM down to 0.03 nM. The final DMSO concentration should be ≤0.3%.[17]

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[16][17]

-

Cell Fixation and Staining: Add 20 µL of the fixation and staining solution to each well (for a final formaldehyde concentration of 4%). Incubate for 30 minutes at room temperature.[17]

-

Washing: Gently wash the wells with PBS.

-

Imaging and Analysis: Acquire images of the cell nuclei using an automated imaging system. Quantify the number of cells per well based on the Hoechst-stained nuclei.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to DMSO-treated controls. Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

Clinical Development Summary

This compound is being investigated in multiple clinical trials for the treatment of advanced solid tumors and hematological malignancies.[8][9][10] Clinical studies have evaluated its safety, tolerability, pharmacokinetics, and anti-tumor activity.[11] The recommended Phase 2 dose (RP2D) in adults was established at 600 mg twice daily.[11][22] Trials have focused on patient populations with tumors harboring activating mutations in the MAPK pathway, such as BRAF, NRAS, or KRAS mutations.[8][23] Evidence of clinical activity, including partial responses, has been observed in patients with various cancers, including melanomas refractory to prior BRAF and/or MEK inhibitor therapy.[21][22]

References

- 1. Facebook [cancer.gov]

- 2. biomed-valley.com [biomed-valley.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - My Cancer Genome [mycancergenome.org]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. This compound - BioMed Valley Discoveries - AdisInsight [adisinsight.springer.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. selleckchem.com [selleckchem.com]

- 18. The first-in-class ERK inhibitor this compound shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prediction of Human Pharmacokinetics of this compound, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preclinical assessment of this compound, a novel ERK1/2 inhibitor | ADMET and DMPK [pub.iapchem.org]

- 21. researchgate.net [researchgate.net]

- 22. Phase II Study of this compound in Children and Young Adults with Tumors Harboring Activating Mitogen-Activated Protein Kinase (MAPK) Pathway Alterations: APEC1621J of the NCI-COG Pediatric MATCH Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

Ulixertinib's Impact on Cell Cycle Progression in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulixertinib (BVD-523) is a potent, selective, and reversible ATP-competitive inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2 (MAPK3 and MAPK1, respectively).[1][2] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][3] Aberrant activation of the MAPK pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3] this compound has demonstrated significant preclinical and clinical activity in various tumor types harboring mutations in the MAPK pathway, such as BRAF and RAS mutations.[4] A primary mechanism of its anti-tumor activity is the induction of cell cycle arrest, predominantly in the G1 phase.[5][6] This guide provides an in-depth technical overview of this compound's impact on cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

This compound exerts its effects by directly targeting and inhibiting the kinase activity of ERK1 and ERK2.[1] The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals from growth factor receptors to the nucleus, ultimately controlling gene expression and cell cycle progression.[3][7][8]

The canonical activation of this pathway begins with the binding of a growth factor to its receptor tyrosine kinase, leading to the activation of RAS. Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates and activates ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors that regulate the expression of proteins essential for cell cycle progression, such as Cyclin D1.[3][7]